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molecular formula C13H12O B1268882 [1,1'-Biphenyl]-3-ylmethanol CAS No. 69605-90-9

[1,1'-Biphenyl]-3-ylmethanol

Cat. No. B1268882
M. Wt: 184.23 g/mol
InChI Key: WGUZZTGZDPJWSG-UHFFFAOYSA-N
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Patent
US09353075B2

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirred solution of NaBH4 (0.56 g, 14.7 mmol) in dry MeOH (10 mL), 3-phenylbenzaldehyde (0.67 g, 3.68 mmol) in dry MeOH (7 mL) was added via a cannula. After 1 h, the crude was quenched with water and concentrated to dryness. The resulting oil was dissolved in AcOEt and extracted with water. The organic fraction was dried over Na2SO4, filtered and subsequently purified by column chromatography using a Teledyne ISCO apparatus, eluting with Cy/TBME (from 100:0 to 50:50) to afford the title compound (0.432 g, 64%) as a pure product. 1H NMR (CDCl3): δ 1.62-1.78 (m, 1H), 4.80 (d, J=6.0, 1H), 7.33-7.75 (m, 9H).
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]1([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[CH:12]=[O:13])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>CO>[C:3]1([C:9]2[CH:10]=[C:11]([CH2:12][OH:13])[CH:14]=[CH:15][CH:16]=2)[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.56 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0.67 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
7 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude was quenched with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in AcOEt
EXTRACTION
Type
EXTRACTION
Details
extracted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
subsequently purified by column chromatography
WASH
Type
WASH
Details
eluting with Cy/TBME (from 100:0 to 50:50)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.432 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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